molecular formula C16H19ClN4O4S B11293393 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione

5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11293393
M. Wt: 398.9 g/mol
InChI Key: KXQMKHZXFUPISW-UHFFFAOYSA-N
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Description

5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperazine ring, a sulfonyl group, and a tetrahydropyrimidine-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 5-chloro-2-methylphenylpiperazine with a sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a suitable tetrahydropyrimidine-dione precursor under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as kinases and protein-protein interaction modulators. The compound binds to these targets, modulating their activity and influencing various cellular pathways. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the modulation of neurotransmitter systems in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]-2-(2-FLUOROBENZAMIDO)BENZOIC ACID: This compound shares structural similarities with the presence of a piperazine ring and a sulfonyl group.

    2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Another structurally related compound with a piperazine moiety.

Uniqueness

The uniqueness of 5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-6-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations and potential therapeutic applications.

Properties

Molecular Formula

C16H19ClN4O4S

Molecular Weight

398.9 g/mol

IUPAC Name

5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C16H19ClN4O4S/c1-10-3-4-12(17)9-13(10)20-5-7-21(8-6-20)26(24,25)14-11(2)18-16(23)19-15(14)22/h3-4,9H,5-8H2,1-2H3,(H2,18,19,22,23)

InChI Key

KXQMKHZXFUPISW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(NC(=O)NC3=O)C

Origin of Product

United States

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